Imidazolidine, 2-pentafluoroethyl-

Description

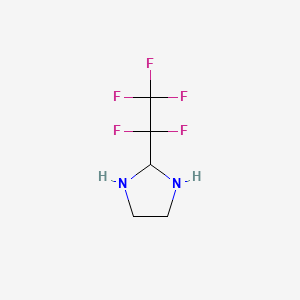

Imidazolidine is a saturated five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. The derivative "Imidazolidine, 2-pentafluoroethyl-" features a pentafluoroethyl (-C₂F₅) substituent at the 2-position of the imidazolidine ring. This substitution introduces significant electronegativity and lipophilicity, which can enhance stability, alter solubility, and influence biological activity compared to non-fluorinated analogs .

Properties

CAS No. |

28462-90-0 |

|---|---|

Molecular Formula |

C5H7F5N2 |

Molecular Weight |

190.11 g/mol |

IUPAC Name |

2-(1,1,2,2,2-pentafluoroethyl)imidazolidine |

InChI |

InChI=1S/C5H7F5N2/c6-4(7,5(8,9)10)3-11-1-2-12-3/h3,11-12H,1-2H2 |

InChI Key |

XXWNWAHFOVJIQF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(N1)C(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Nucleophilic Substitution and Fluorinated Reagents

One prevalent method involves the nucleophilic substitution of suitable precursors with pentafluoroethyl sources, such as pentafluoroethyl halides or related reagents. This approach is often employed to introduce the pentafluoroethyl group at specific positions on the imidazolidine ring.

- Preparation of imidazolidine core: Typically synthesized via cyclization of suitable diamines with carbonyl compounds or their derivatives.

- Introduction of pentafluoroethyl group: Achieved through nucleophilic substitution using pentafluoroethyl halides (e.g., pentafluoroethyl iodide or bromide) in the presence of base or phase-transfer catalysts.

| Parameter | Typical Range | Reference/Notes |

|---|---|---|

| Solvent | Acetone, dichloromethane | Facilitates SN2 reactions |

| Base | Potassium carbonate, sodium hydride | Deprotonates amines or facilitates nucleophilic attack |

| Temperature | 0°C to 50°C | Controlled to prevent side reactions |

Example:

In a typical synthesis, the imidazolidine precursor reacts with pentafluoroethyl iodide in the presence of potassium carbonate at room temperature, leading to selective substitution at the nitrogen atom or the ring carbon depending on the substrate's reactivity.

Cyclization of Fluorinated Precursors

Another approach involves cyclization of fluorinated amino alcohols or amino acids with suitable carbonyl compounds, followed by fluorination steps.

- Step 1: Synthesize a fluorinated amino alcohol, such as 2-pentafluoroethylamine derivatives.

- Step 2: Condense with formaldehyde or other aldehydes to form imidazolidine ring systems.

- Step 3: Cyclize under acidic or basic conditions to form the imidazolidine core with the pentafluoroethyl substituent.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Acidic (e.g., acetic acid) or basic | Promotes cyclization |

| Temperature | 25°C to 80°C | Depends on substrate stability |

| Solvent | Ethanol, water | Solvent choice influences yield |

Research example:

In patent literature, such as US Patent DD261782A1, a process involves stirring a reaction mixture at 35°C for 6 hours, followed by filtration and recrystallization, to obtain the imidazolidine-2-one derivatives with fluorinated substituents.

Multistep Synthesis via Functional Group Transformations

A more complex route involves multistep transformations:

- Step 1: Synthesis of a suitable imidazolidine intermediate with reactive sites.

- Step 2: Introduction of the pentafluoroethyl group through radical or nucleophilic fluorination.

- Step 3: Final cyclization or substitution to achieve the target compound.

Typical reagents and conditions:

| Reagent | Conditions | Purpose |

|---|---|---|

| Pentafluoroethyl iodide | 0°C to room temperature | Fluoroalkylation |

| Radical initiators (e.g., AIBN) | Reflux | Radical fluorination |

| Solvent | Tetrahydrofuran, dichloromethane | Solvent stability |

Recent Advances and Specific Methodologies

Recent research, such as the synthesis of heterocyclic compounds based on trifluoromethyl groups, indicates the use of condensation reactions involving bis(trifluoromethyl)imidazolidin-2-one derivatives with amino alcohols or phenols. These reactions often proceed via:

- Condensation of bis(trifluoromethyl)imidazolidin-2-one with amino alcohols or phenols , under reflux in suitable solvents, leading to heterocyclic products with pentafluoroethyl groups attached.

Example:

Saloutina et al. (2023) demonstrated the synthesis of trifluoromethyl-substituted imidazolidin-2-ones via condensation of 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one with amino alcohols, which can be adapted for pentafluoroethyl derivatives.

Summary of Data Tables

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Nucleophilic substitution | Imidazolidine precursor | Pentafluoroethyl halide | 0°C to 50°C, solvent: dichloromethane | 60-85% | Widely used, straightforward |

| Cyclization of fluorinated amino alcohols | Fluorinated amino alcohols + aldehyde | Acid/base catalyst | 25°C to 80°C | 50-75% | Suitable for complex derivatives |

| Multistep fluorination | Imidazolidine intermediates | Radical initiators, fluorinating agents | Reflux | Variable | More complex, high selectivity |

Chemical Reactions Analysis

Types of Reactions: Imidazolidine, 2-pentafluoroethyl- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazolidinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions are common, where the pentafluoroethyl group can be replaced by other functional groups using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; temperature range: 0-25°C.

Reduction: Lithium aluminum hydride; temperature range: -10-25°C.

Substitution: Sodium hydride, organolithium compounds; temperature range: -78-25°C.

Major Products Formed:

Oxidation: Imidazolidinones.

Reduction: Amines.

Substitution: Various substituted imidazolidines depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Imidazolidine, 2-pentafluoroethyl- is employed across various scientific disciplines:

- Chemistry It serves as a building block in synthesizing complex organic molecules and as a ligand in coordination chemistry.

- Biology It is studied for its potential as an enzyme inhibitor and its role in biochemical pathways.

- Medicine Explored for its antimicrobial, antifungal, and anticancer properties.

- Industry Utilized in the production of specialty chemicals and agrochemicals, and as a stabilizer in polymer formulations.

Related Compounds

Other compounds, such as imidazo[1,2-a]pyridine derivatives, are also being developed for their chemical structure and varied biological activity . These nitrogen-bridged heterocyclic compounds have several uses in medicines, organometallics, and natural products, and have become vital tools for medicinal chemists . Imidazopyridine is a significant structural skeleton in natural and pharmaceutical products, with biological activities including antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties .

Use as Ectoparasiticides

Mechanism of Action

The mechanism of action of imidazolidine, 2-pentafluoroethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the pentafluoroethyl group enhances its binding affinity and specificity towards certain enzymes and receptors . Additionally, its ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features and properties of 2-pentafluoroethyl-imidazolidine with analogous compounds:

- Electron-Withdrawing Effects : The pentafluoroethyl group in 2-pentafluoroethyl-imidazolidine provides stronger electron-withdrawing effects compared to benzyl or phenyl substituents in IM(1-8) and 2-benzyl-imidazoline. This enhances resistance to nucleophilic attack and may increase thermal stability .

- Ring Saturation : Unlike imidazolines (unsaturated rings), imidazolidines are fully saturated, reducing reactivity toward oxidation and improving stability in biological systems .

Pharmacological and Physicochemical Properties

- Bioactivity : While hydantoin derivatives (e.g., IM(1-8)) exhibit anticonvulsant and antiarrhythmic effects, the fluorinated imidazolidine may target different pathways due to its unique electronic profile. For example, fluorinated compounds often interact with ion channels or enzymes via halogen bonding .

Research Findings and Implications

- Stability : The saturated imidazolidine ring and fluorinated substituent suggest superior in vivo stability compared to unsaturated imidazolines (e.g., 2-benzyl-imidazoline) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-pentafluoroethyl-imidazolidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of imidazolidine derivatives typically involves multi-step reactions, such as nucleophilic substitution or cross-coupling, to functionalize the core heterocyclic structure. For 2-pentafluoroethyl substitution, fluorinated reagents (e.g., pentafluoroethyl iodide) under inert conditions are critical. Optimization can be achieved via Design of Experiments (DoE) to vary parameters like temperature, solvent polarity, and catalyst loading. Computational tools (e.g., COMSOL Multiphysics) enable virtual screening of reaction pathways, reducing trial-and-error experimentation .

Q. Which spectroscopic techniques are most effective for structural confirmation of 2-pentafluoroethyl-imidazolidine?

- Methodological Answer :

- NMR : NMR is essential for confirming pentafluoroethyl group integration, while and NMR resolve the imidazolidine ring protons and carbons.

- IR : Stretching frequencies for C-F bonds (1000–1300 cm) and N-H bonds (3200–3400 cm) validate functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns. Cross-reference with databases like NIST Chemistry WebBook ensures accuracy .

Q. What protocols ensure reproducibility in synthesizing 2-pentafluoroethyl-imidazolidine across laboratories?

- Methodological Answer : Standardize protocols using controlled environments (e.g., gloveboxes for moisture-sensitive steps) and calibrated equipment. Document reaction parameters (e.g., stirring rate, purity of starting materials) in detail. Implement peer-reviewed SOPs and validate results through inter-laboratory comparisons, as emphasized in chemical engineering design frameworks .

Advanced Research Questions

Q. How can factorial design be applied to study solvent and temperature effects on 2-pentafluoroethyl-imidazolidine stability?

- Methodological Answer : A 2 factorial design evaluates factors like solvent polarity (e.g., DMSO vs. THF) and temperature (25°C vs. 50°C). Response variables include degradation rate and byproduct formation. For example:

| Factor | Level 1 | Level 2 |

|---|---|---|

| Solvent Polarity | Low | High |

| Temperature | 25°C | 50°C |

Analyze interactions using ANOVA to identify dominant factors. Software like Minitab or R facilitates statistical modeling .

Q. How can contradictions in reported bioactivity data for imidazolidine derivatives be resolved?

- Methodological Answer : Conduct a systematic meta-analysis:

- Literature Review : Use databases (PubMed, Scopus) with keywords "imidazolidine bioactivity" and "pentafluoroethyl derivatives."

- Data Normalization : Adjust for variations in assay conditions (e.g., cell lines, concentration ranges).

- Statistical Reconciliation : Apply funnel plots to detect publication bias and mixed-effects models to account for heterogeneity. Cross-validate findings with independent in vitro assays .

Q. What computational strategies predict the reactivity of 2-pentafluoroethyl-imidazolidine in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Molecular dynamics simulations model solvation effects and transition states. Tools like Gaussian or ORCA integrate with cheminformatics platforms (e.g., RDKit) to automate parameterization .

Q. Which membrane separation technologies are optimal for purifying 2-pentafluoroethyl-imidazolidine?

- Methodological Answer : Nanofiltration (NF) membranes with <300 Da molecular weight cut-off (MWCO) effectively separate the compound (MW ~250 g/mol) from larger byproducts. Optimize transmembrane pressure and pH to enhance selectivity. Characterize membrane performance using SEM-EDS and rejection rate assays .

Q. How to analyze thermal decomposition kinetics of 2-pentafluoroethyl-imidazolidine using TGA-DSC?

- Methodological Answer : Conduct non-isothermal TGA at heating rates (5–20°C/min) under nitrogen. Apply the Kissinger method to calculate activation energy ():

where = heating rate, = peak temperature. DSC corroborates phase transitions and exothermic events .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.